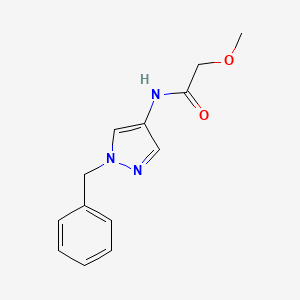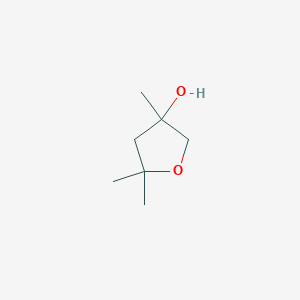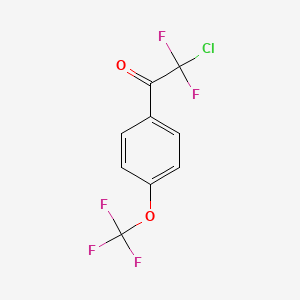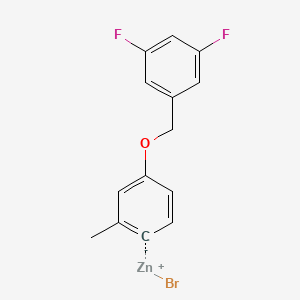
4-(3',5'-DifluorobenZyloxy)-2-methylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the difluorobenzyloxy group enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide typically involves the following steps:
Preparation of 3,5-Difluorobenzyl Bromide: This intermediate is synthesized by bromination of 3,5-difluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Formation of 4-(3’,5’-Difluorobenzyloxy)-2-methylphenyl Bromide: The 3,5-difluorobenzyl bromide is then reacted with 2-methylphenol in the presence of a base such as potassium carbonate (K2CO3) to form the desired aryl bromide.
Transmetalation to Form the Organozinc Reagent: The aryl bromide is treated with zinc dust in the presence of a catalytic amount of a copper(I) salt (e.g., copper(I) iodide) in THF to form the organozinc reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with electrophiles to form new carbon-heteroatom bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the electrophile used. For example, cross-coupling with aryl halides yields biaryl compounds, while substitution reactions with alkyl halides produce alkylated derivatives .
Applications De Recherche Scientifique
4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide has several scientific research applications:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drug candidates by facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It is used in the synthesis of functional materials, such as polymers and liquid crystals.
Biological Studies: The compound is used to modify biomolecules and study their interactions and functions.
Mécanisme D'action
The mechanism of action of 4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo nucleophilic attack on electrophiles. The difluorobenzyloxy group enhances the reactivity of the compound by stabilizing the transition state and facilitating the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluorobenzyl Bromide: This compound is a precursor in the synthesis of 4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide.
4-(Bromomethyl)-2-fluoro-1-methoxybenzene: A similar compound with a different substituent pattern.
3,5-Difluoro-4-methoxybenzyl Bromide: Another related compound with a methoxy group instead of a methyl group.
Uniqueness
4-(3’,5’-Difluorobenzyloxy)-2-methylphenylzinc bromide is unique due to the presence of the difluorobenzyloxy group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C14H11BrF2OZn |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,3-difluoro-5-[(3-methylbenzene-4-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C14H11F2O.BrH.Zn/c1-10-3-2-4-14(5-10)17-9-11-6-12(15)8-13(16)7-11;;/h2,4-8H,9H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
CWHVWCDEZFEOBX-UHFFFAOYSA-M |
SMILES canonique |
CC1=[C-]C=CC(=C1)OCC2=CC(=CC(=C2)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


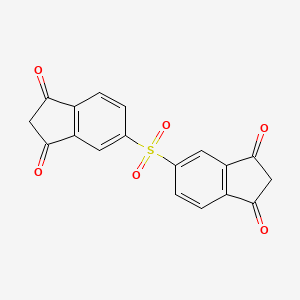
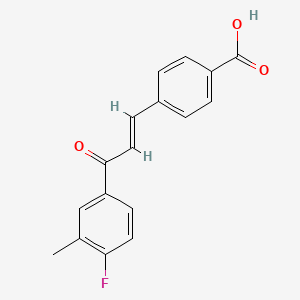
![Tetrabutylammonium (2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14896011.png)
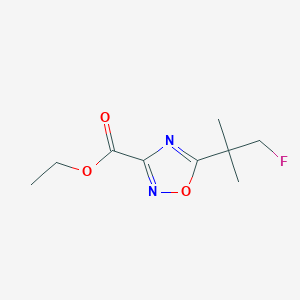
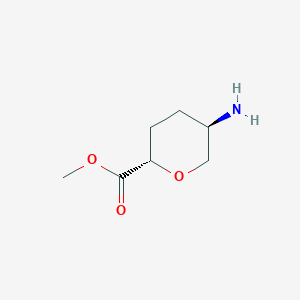
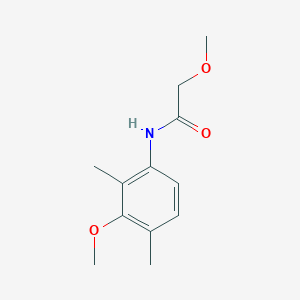
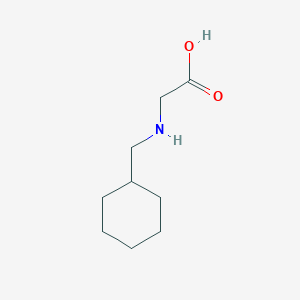
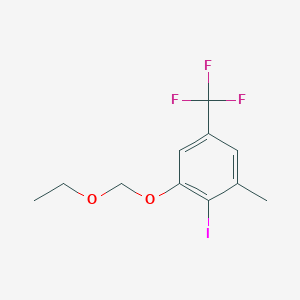
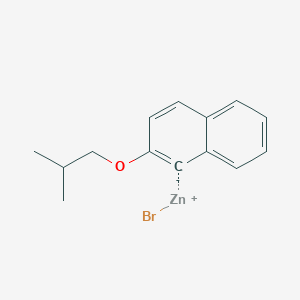

![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
